Tuftsin, arg(3)-

Description

Discovery and Characterization of the Original Immunomodulatory Peptide Tuftsin (B1682037)

Tuftsin is a naturally occurring tetrapeptide first isolated in 1970 by Victor A. Najjar and his colleague K. Nishioka. nih.govcapes.gov.br It was named after Tufts University, where it was discovered. wikipedia.org The peptide was identified as the active component residing within a specific fraction of immunoglobulin G (IgG), the most abundant type of antibody in the body's fluids. wikipedia.orgresearchgate.net Through enzymatic processing in the spleen and on the surface of phagocytic cells, Tuftsin is cleaved from the heavy chain of the parent IgG molecule. capes.gov.brwikipedia.org

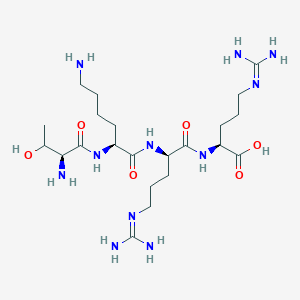

Subsequent characterization and synthesis confirmed its primary structure as the amino acid sequence L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg). nih.govnih.gov The principal biological function attributed to Tuftsin is its ability to stimulate the activity of phagocytic cells, such as macrophages and neutrophils. cas.czasm.org These cells are a cornerstone of the innate immune system, responsible for engulfing and destroying pathogens, cellular debris, and foreign particles. Tuftsin enhances several of their functions, including phagocytosis (the engulfing of particles), motility, and chemotaxis (movement towards a chemical signal). researchgate.netcas.cz It exerts its effects by binding to specific receptors found exclusively on the surface of these immune cells. researchgate.net Later research identified neuropilin-1 (NRP1) as a key receptor for Tuftsin. vulcanchem.com

Evolution of Research on Synthetic and Modified Immunopeptide Variants

The discovery of Tuftsin's potent immunomodulatory capabilities sparked extensive research into its chemistry and biology. A major focus became the synthesis of Tuftsin and a multitude of its analogs. capes.gov.br This line of inquiry was driven by several objectives: to confirm the structure-activity relationship, to probe the function of each amino acid residue, and, critically, to overcome the peptide's inherent limitations, such as its short biological half-life due to rapid degradation by enzymes in the blood. capes.gov.brjst.go.jpif-pan.krakow.pl

Scientists have developed a vast library of synthetic and modified immunopeptide variants by altering the original Thr-Lys-Pro-Arg sequence. These modifications include:

Amino Acid Substitution: Replacing one or more amino acids in the sequence. For example, analogs have been created where the proline at position 3 is replaced with other amino acids like 3,4-dehydroproline or l-aminocyclopropane-l-carboxylic acid. cas.cz Other analogs involve swapping the positions of the basic amino acids lysine (B10760008) and arginine. oup.com

Stereochemical Modification: Introducing D-amino acids (the mirror image of the natural L-amino acids) into the peptide chain, such as in D-Arg3-tuftsin. nih.gov

Backbone Modification: Creating retro-inverso analogs, where the direction of the peptide bond is reversed. capes.gov.brif-pan.krakow.pl This modification has been shown to significantly increase resistance to enzymatic breakdown. if-pan.krakow.pl

Conjugation: Linking the Tuftsin peptide to other molecules to enhance its properties. Examples include conjugates with muramyl dipeptide (MDP), doxorubicin, or phosphorylcholine (B1220837) (PC) to create novel chimeric molecules with combined or enhanced activities. if-pan.krakow.plprezi.com

These synthetic strategies have yielded analogs with properties ranging from enhanced potency and stability to entirely new biological activities, such as analgesic effects. if-pan.krakow.plnih.govpeptide.co.jp

Rationale for Investigating Specific Tuftsin Analogs, Including Tuftsin, arg(3)-

The primary impetus for investigating specific Tuftsin analogs is to develop molecules with superior therapeutic potential compared to the native peptide. nih.gov A significant drawback of natural Tuftsin is its susceptibility to rapid cleavage by peptidases (enzymes that break down peptides), which limits its duration of action. capes.gov.brif-pan.krakow.pl The tripeptide Lys-Pro-Arg, a product of this degradation, can even act as an inhibitor of Tuftsin's activity. capes.gov.br

Research into analogs like Tuftsin, arg(3)- stems from this need for more robust and effective immunomodulators. The designation "Tuftsin, arg(3)-" has been used to refer to an analog in which the L-proline residue at position 3 is replaced by a D-arginine (D-Arg). vulcanchem.comnih.gov The rationale for this specific modification is multifaceted:

Enhanced Stability: The introduction of a D-amino acid can render the peptide resistant to degradation by proteases, which are typically specific for L-amino acid sequences. vulcanchem.com

Conformational Changes: The proline residue in native Tuftsin is crucial for creating a specific β-turn structure, which is believed to be important for binding to its receptor. vulcanchem.com Replacing it with a D-arginine residue fundamentally alters this backbone conformation. vulcanchem.com Studying such an analog allows researchers to understand the conformational requirements for biological activity.

Altered Biological Activity: By disrupting the native structure, researchers hypothesized that the analog might interact differently with receptors, potentially leading to a modified or novel biological response. vulcanchem.com Indeed, studies have shown that while Tuftsin's primary effect is immunomodulation, the D-Arg3 analog possesses marked analgesic (pain-relieving) properties that are more potent than those of the parent peptide. nih.gov Furthermore, this analgesic effect appears to be mediated through a pathway independent of opioid receptors. nih.gov

The investigation of Tuftsin, arg(3)- thus represents a targeted approach in peptide drug design, aiming to overcome the limitations of a natural molecule and unlock new therapeutic applications by making precise chemical modifications.

Data Tables

Table 1: Compound Names

| Compound Name | Sequence/Description |

| Tuftsin | Thr-Lys-Pro-Arg |

| Tuftsin, arg(3)- | An analog where L-proline at position 3 is replaced by D-arginine. Also referred to as D-Arg3-tuftsin. vulcanchem.comnih.gov |

| [Arg2]tuftsin | Thr-Arg-Pro-Arg oup.com |

| [Lys4]tuftsin | Thr-Lys-Pro-Lys oup.com |

| (3,4-Dehydro-Pro³)-Tuftsin | An analog where L-proline at position 3 is replaced by 3,4-dehydroproline. |

| Selank | Thr-Lys-Pro-Arg-Pro-Gly-Pro wikipedia.org |

| Retro-inverso-tuftsin | An analog with a reversed peptide bond sequence to increase stability. if-pan.krakow.pl |

Table 2: Comparative Biological Activity of Tuftsin vs. Tuftsin, arg(3)- Analog (Thr-Lys-D-Arg-Arg)

| Activity | Tuftsin (EC₅₀) | Tuftsin, arg(3)- (EC₅₀) | Reference |

| Phagocytosis stimulation | 100 nM | 160 nM | vulcanchem.com |

| Reactive oxygen species production | 90 nM | 220 nM | vulcanchem.com |

| Chemotaxis induction | 80 nM | Not detected | vulcanchem.com |

| Analgesic Activity | Present | More potent than Tuftsin | nih.gov |

Properties

CAS No. |

75929-73-6 |

|---|---|

Molecular Formula |

C22H45N11O6 |

Molecular Weight |

559.7 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-13(6-2-3-9-23)17(35)31-14(7-4-10-29-21(25)26)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12?,13-,14+,15-,16-/m0/s1 |

InChI Key |

AMIKVPDNIWPWNL-AQBKWJQSSA-N |

Isomeric SMILES |

CC([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Origin of Product |

United States |

Structural Considerations and Conformational Dynamics of Tuftsin, Arg 3

Primary Sequence and Key Residues Defining Tuftsin (B1682037), arg(3)- Specificity

Tuftsin is a naturally occurring tetrapeptide with the amino acid sequence L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine (Thr-Lys-Pro-Arg). wikipedia.org It is derived from the Fc domain of the heavy chain of immunoglobulin G. wikipedia.orgtaylorandfrancis.com The analogue, Tuftsin, arg(3)-, is characterized by the substitution of the L-Proline (Pro) residue at position 3 with an L-Arginine (Arg) residue, resulting in the primary sequence L-Threonyl-L-Lysyl-L-Argininyl-L-Arginine (Thr-Lys-Arg-Arg). nih.gov Some studies may also utilize a D-Arginine at this position, which introduces a significant chiral change. vulcanchem.com

The specificity of Tuftsin is largely dictated by its constituent amino acids. The C-terminal arginine is crucial for electrostatic interactions. vulcanchem.com The central Proline residue in the native Tuftsin is critical for inducing a specific β-turn structure, which is widely considered essential for its binding to receptors and subsequent biological activity. vulcanchem.comnih.gov The substitution of this proline with a more flexible and charged arginine residue in Tuftsin, arg(3)- fundamentally alters the peptide's structural propensities.

Click to view a comparison of the primary sequences.

| Peptide | Position 1 | Position 2 | Position 3 | Position 4 |

|---|---|---|---|---|

| Tuftsin | Threonine (Thr) | Lysine (B10760008) (Lys) | Proline (Pro) | Arginine (Arg) |

| Tuftsin, arg(3)- | Threonine (Thr) | Lysine (Lys) | Arginine (Arg) | Arginine (Arg) |

Spectroscopic and Computational Approaches for Conformational Analysis of Tuftsin, arg(3)-

The conformational landscape of Tuftsin and its analogues has been extensively studied using a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool. For the parent Tuftsin, 1H and 13C NMR studies have revealed the presence of two main conformational families in solution, corresponding to the cis and trans isomers of the Lys-Pro peptide bond. nih.gov The trans isomer is suggested to adopt a rigid, folded conformation, while the cis isomer exists as a mixture of more extended structures. nih.gov For Tuftsin, arg(3)-, NMR would be used to determine the solution structure by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) to define the spatial proximity of protons.

Circular Dichroism (CD) spectroscopy provides insights into the secondary structure of peptides. Studies on Tuftsin have used CD to investigate the presence of β-turn conformations, with changes in pH influencing the equilibrium of these structures in solution. nih.gov For Tuftsin, arg(3)-, CD spectra would likely indicate a more random coil or disordered conformation compared to the more structured parent peptide, due to the removal of the turn-inducing proline. chemotaxis.hu

Computational Approaches :

Molecular Dynamics (MD) simulations are used to model the dynamic behavior of the peptide in various environments, such as in a vacuum or in explicit solvent. thepharmajournal.comniscpr.res.in These simulations for Tuftsin have explored its conformational flexibility and the stability of folded structures. niscpr.res.in For Tuftsin, arg(3)-, MD simulations would be crucial to explore the increased conformational space resulting from the Arg substitution and to identify preferential, though likely transient, structures.

Conformational Search Algorithms are employed to systematically explore the potential energy surface of the peptide to identify low-energy conformers. chemotaxis.hu

Influence of the Arginine(3) Substitution on Peptide Flexibility and Solution Conformation

The replacement of the conformationally restricted Proline with the more flexible Arginine at position 3 has a dramatic effect on the peptide's structure.

Proline's cyclic side chain restricts the phi (Φ) torsion angle of the peptide backbone, naturally promoting the formation of turns. msu.edu Its removal in Tuftsin, arg(3)- introduces significantly more rotational freedom around the peptide backbone. Theoretical analyses and molecular dynamics simulations suggest that this substitution disrupts the native β-turn structure that is considered critical for the biological activity of Tuftsin. vulcanchem.comthepharmajournal.com

Consequently, Tuftsin, arg(3)- is expected to exhibit greater conformational flexibility in solution. Instead of a single, well-defined folded structure, it likely exists as an ensemble of rapidly interconverting, more extended or random-coil conformers. This increased flexibility is a key differentiator from the more rigid, folded conformation of the native Tuftsin's trans isomer. vulcanchem.comnih.gov

Click to view a summary of conformational effects.

| Structural Feature | Tuftsin (with Proline at pos. 3) | Tuftsin, arg(3)- (with Arginine at pos. 3) |

|---|---|---|

| Key Conformation | β-turn structure proposed as biologically active form. nih.gov | Disruption of the β-turn. vulcanchem.com |

| Peptide Flexibility | Relatively rigid, especially the trans-isomer, due to Proline. nih.gov | Increased conformational flexibility. vulcanchem.com |

| Solution Structure | Equilibrium between folded (trans) and extended (cis) conformers. nih.gov | Predominantly random coil or extended structures. chemotaxis.hu |

Implications of Conformational Changes for Biological Activity

The structural alterations induced by the Arg(3) substitution directly impact the peptide's biological function. The prevailing hypothesis for Tuftsin's mechanism of action involves its specific folded conformation binding to a receptor on phagocytic cells. nih.gov

The disruption of the critical β-turn in Tuftsin, arg(3)- leads to a reduced ability to bind effectively to the Tuftsin receptor. vulcanchem.com This steric incompatibility and altered electrostatic profile due to the additional arginine residue can impair receptor recognition and activation. vulcanchem.com As a result, the reduced conformational stability of Tuftsin, arg(3)- is correlated with a diminished or altered biological activity profile compared to the native peptide. vulcanchem.com While the substitution might enhance other properties, such as resistance to certain enzymes, the change in shape is a primary determinant of its interaction with biological targets.

Biosynthesis, Proteolytic Processing, and Metabolic Fate of Tuftsin, Arg 3

Enzymatic Pathways Involved in the Generation of Tuftsin (B1682037) Analogs

The archetypal peptide, Tuftsin (Thr-Lys-Pro-Arg), is not synthesized as an independent molecule but is generated through the precise enzymatic cleavage of a precursor protein. google.commedchemexpress.com It naturally resides as residues 289-292 within the Fc domain of the heavy chain of immunoglobulin G (IgG). asm.org Its liberation is a two-step enzymatic process. First, a spleen-specific enzyme, tuftsin-endocarboxypeptidase, cleaves the peptide bond at the C-terminal side of the arginine residue (Arg-Glu). google.com Subsequently, a membrane-bound enzyme called leukokininase, present on the surface of phagocytic cells like neutrophils and macrophages, acts on the N-terminal side, cleaving the Lys-Thr bond to release the active tetrapeptide. google.com

The generation of Tuftsin analogs can be viewed through this lens of proteolytic processing. Analogous sequences are found in various other proteins, suggesting that similar enzymatic pathways could release them. For instance, the Tuftsin sequence is present in the p12 protein of the Rauscher murine leukemia virus, and a similar sequence, Thr-Arg-Pro-Lys, is found in the influenza hemagglutinin virus protein. wikipedia.org Another biologically active peptide, Thr-Arg-Pro-Arg, corresponds to a sequence within a pancreatic polypeptide and exhibits gastrointestinal functions. wikipedia.org The existence of these sequences in different protein contexts implies that endogenous or viral proteases could generate a variety of Tuftsin-like peptides through their catalytic action on these precursor proteins. researchgate.netwikipedia.org

Comparative Analysis of Proteolytic Susceptibility of Tuftsin, arg(3)-

A significant limitation for the therapeutic use of natural Tuftsin is its high susceptibility to rapid enzymatic degradation in biological fluids. ptfarm.pl The peptide is quickly inactivated by various peptidases. A primary metabolic route involves the cleavage of the N-terminal threonine by aminopeptidases, yielding the inactive or inhibitory tripeptide Lys-Pro-Arg. google.com The susceptibility of the Thr-Lys bond to enzymes like leucine (B10760876) aminopeptidase (B13392206) has been specifically noted. nih.gov

The substitution of L-amino acids with their D-enantiomers is a well-established strategy to enhance peptide stability against proteolysis. frontiersin.orgnih.govmdpi.com Peptides composed of D-amino acids are not readily recognized by most natural proteases, which are stereospecific for L-amino acid substrates. nih.gov Consequently, Tuftsin, arg(3)-, which contains a D-arginine residue at the third position, is designed for enhanced resistance to proteolytic degradation. While the Pro-Arg bond is a target for some proteases, the presence of a D-amino acid at this position sterically hinders the enzyme's ability to bind and cleave the peptide.

Studies on various peptide analogs confirm this principle. For example, a retro-inverso analog of Tuftsin, which involves reversing the peptide sequence and using D-amino acids, was found to be completely resistant to enzymatic degradation by both isolated aminopeptidases and proteolytic enzymes in human plasma. nih.gov Similarly, substituting cleavage-prone arginine residues with their D-enantiomers in other peptides has been shown to dramatically improve stability in blood, serum, and plasma. nih.gov Therefore, Tuftsin, arg(3)- is inherently more resistant to proteolysis compared to the native Tuftsin peptide.

Table 1: Comparative Proteolytic Susceptibility

| Compound | Key Structural Feature | Primary Proteolytic Vulnerability | Relative Stability |

|---|---|---|---|

| Tuftsin | All L-amino acids | Cleavage of N-terminal Thr by aminopeptidases. google.com | Low |

| Tuftsin, arg(3)- | D-Arginine at position 3 | Pro-D-Arg bond is resistant to standard proteases. | High |

| Retro-inverso-Tuftsin | Inverted sequence with D-amino acids | Resistant to plasma peptidases. nih.gov | Very High |

In Vitro and Ex Vivo Metabolic Stability Studies of Tuftsin, arg(3)- in Biological Matrices

The metabolic instability of natural Tuftsin is a well-documented phenomenon that severely limits its in vivo half-life and bioavailability. researchgate.netscirp.org In vitro studies consistently demonstrate its rapid degradation in biological matrices such as plasma and serum. ptfarm.plnih.gov This inherent instability has driven the development of numerous analogs designed to have improved pharmacokinetic profiles.

While specific data for Tuftsin, arg(3)- is not extensively published, the principles of peptide stabilization provide a clear theoretical and practical framework. The inclusion of D-amino acids is a primary strategy to confer resistance to plasma proteases. frontiersin.orgmdpi.com Studies on other peptides show that derivatives with D-amino acid substitutions exhibit significantly improved stability in human plasma, with half-lives extending from minutes to many hours. frontiersin.org For instance, a study on a branched Tuftsin derivative (TP) showed it was significantly more stable than the parent Tuftsin in both beagle plasma and liver homogenate systems. researchgate.net Another study on a retro-inverso analog demonstrated complete resistance to degradation in human plasma. nih.gov

The general procedure for such stability studies involves incubating the peptide in a biological matrix (e.g., plasma, serum, liver microsomes, or hepatocytes) at a physiological temperature (37 °C). mdpi.com Aliquots are taken at various time points, and the concentration of the remaining intact peptide is quantified, typically using HPLC or LC-MS, to determine its half-life (t1/2). frontiersin.orgmdpi.com Based on these established methodologies and the known effect of D-amino acid incorporation, the metabolic stability of Tuftsin, arg(3)- in these matrices is expected to be substantially greater than that of native Tuftsin.

Table 2: Expected Comparative Metabolic Stability in Biological Matrices

| Compound | Matrix | Expected Half-Life (Qualitative) | Rationale |

|---|---|---|---|

| Tuftsin | Human Plasma/Serum | Very Short | Susceptible to plasma aminopeptidases and other proteases. ptfarm.plnih.gov |

| Tuftsin | Liver Homogenates | Short | Susceptible to hepatic metabolic enzymes. researchgate.net |

| Tuftsin, arg(3)- | Human Plasma/Serum | Significantly Extended | D-Arg at position 3 confers resistance to proteolysis. nih.govnih.gov |

| Tuftsin, arg(3)- | Liver Homogenates | Extended | D-amino acid substitution reduces susceptibility to metabolic enzymes. |

Identification of Metabolites and Their Biological Significance

The metabolic fate of Tuftsin is directly linked to its proteolytic susceptibility. For the natural peptide, the primary cleavage occurs at the N-terminus. The most active and well-characterized enzyme is an aminopeptidase that removes the N-terminal threonine residue. google.com

This cleavage event produces the tripeptide Lys-Pro-Arg as the major metabolite. google.com The biological significance of this metabolite is profound, as it acts as a functional antagonist to Tuftsin. Lys-Pro-Arg has been shown to be an inhibitor of Tuftsin's activity, competing with the parent tetrapeptide for binding to its cellular receptors on phagocytes. google.com The generation of an inhibitor as the primary breakdown product suggests a rapid and effective mechanism for terminating the biological signal initiated by Tuftsin.

In contrast, the metabolic fate of Tuftsin, arg(3)- is altered due to its enhanced stability. The incorporation of D-arginine at position 3 protects the Pro-Arg bond from cleavage and likely sterically hinders aminopeptidases from efficiently cleaving the N-terminal residue. As a result, the rate of formation of the inhibitory Lys-Pro-Arg metabolite would be drastically reduced. The primary metabolic characteristic of Tuftsin, arg(3)- is not its breakdown into other active or inhibitory fragments but rather its prolonged existence as the intact, active peptide. Its eventual clearance would likely proceed through slower metabolic pathways or renal excretion, contributing to a longer duration of action compared to the parent molecule.

Molecular Mechanisms of Action and Cellular Target Engagement of Tuftsin, Arg 3

Comparative Receptor Binding Affinity and Specificity of Tuftsin (B1682037), arg(3)-

The biological effects of Tuftsin and its analogues are initiated by their binding to specific receptors on the surface of immune cells, primarily macrophages, monocytes, and neutrophils. taylorandfrancis.comrenyi.hu The parent compound, Tuftsin, binds to these receptors with a notable affinity, with binding constants in the range of 10⁻⁸ M. renyi.hu Research indicates that the structural integrity of Tuftsin, particularly the Pro-Arg sequence at the C-terminus, is crucial for receptor interaction. researchgate.net

While direct comparative binding studies for Tuftsin, arg(3)- are not extensively detailed in the provided results, the activity of other analogues provides insight. For instance, analogues such as Thr-Arg-Pro-Arg and Thr-Lys-Pro-Lys are as active as the native Tuftsin, suggesting that certain substitutions are well-tolerated for receptor binding. wikipedia.org Conversely, the analogue Thr-Lys-Pro-Pro-Arg acts as a potent inhibitor, highlighting the sensitivity of the receptor to structural changes. wikipedia.org The binding of Tuftsin to its receptors is a prerequisite for its phagocytosis-stimulating activity, with a half-maximal stimulation achieved at approximately 100 nM. wikipedia.orgnih.gov

Recent studies have identified Neuropilin-1 (NRP1) as a key receptor for Tuftsin. researchgate.netnih.govnih.gov Tuftsin binds to NRP1 with a high affinity, with a reported equilibrium dissociation constant (KD) of 10.65 μmol/L. frontiersin.org This interaction is significant as NRP1 is involved in various cellular processes, including angiogenesis and immune cell communication. researchgate.netplos.org The binding of Tuftsin to NRP1 can competitively inhibit the binding of other ligands, such as the S1 protein of SARS-CoV-2. frontiersin.org Another identified receptor for Tuftsin is the Angiotensin-Converting Enzyme 2 (ACE2), although the binding affinity is moderate (KD of 460 μmol/L). frontiersin.org

The specificity of Tuftsin and its analogues is directed towards phagocytic cells. renyi.hu The binding of [3H-Arg4]-tuftsin to rabbit polymorphonuclear granulocytes has been demonstrated, and this binding is competitively inhibited by other active analogues, further confirming the presence of specific receptors. nih.gov

Table 1: Comparative Binding Characteristics of Tuftsin and its Analogues

| Compound | Receptor(s) | Binding Affinity (KD) | Biological Effect | Reference |

|---|---|---|---|---|

| Tuftsin (Thr-Lys-Pro-Arg) | Tuftsin Receptors, Neuropilin-1 (NRP1), ACE2, FcγR | ~10⁻⁸ M (general), 10.65 μmol/L (NRP1), 460 μmol/L (ACE2) | Stimulates phagocytosis, motility, and immunomodulation | renyi.hufrontiersin.orgplos.orgfrontiersin.org |

| Tuftsin, arg(3)- (Thr-Lys-Arg-Arg) | Presumed to be similar to Tuftsin | Data not available | Data not available | |

| Thr-Arg-Pro-Arg | Tuftsin Receptors | As active as Tuftsin | Biologically active | wikipedia.org |

| Thr-Lys-Pro-Lys | Tuftsin Receptors | As active as Tuftsin | Biologically active | wikipedia.org |

| Thr-Lys-Pro-Pro-Arg | Tuftsin Receptors | Potent inhibitor | Inhibits phagocytosis, superoxide (B77818) production, and chemotaxis | wikipedia.org |

Elucidation of Intracellular Signaling Cascades Activated by Tuftsin, arg(3)-

Upon receptor binding, Tuftsin and its analogues trigger a cascade of intracellular signaling events. While specific data for Tuftsin, arg(3)- is limited, the pathways activated by the parent compound provide a framework for understanding its likely mechanisms.

A key signaling pathway activated by Tuftsin is the Transforming Growth Factor-beta (TGF-β) pathway, mediated through its interaction with NRP1. researchgate.netnih.gov Tuftsin binding to NRP1, which acts as a co-receptor for TGF-β receptor-1 (TβR1), leads to the phosphorylation of Smad3 and a decrease in Akt phosphorylation. nih.gov This signaling cascade promotes an anti-inflammatory M2 phenotype in microglia. researchgate.netnih.gov

Activation of Tuftsin receptors also leads to an immediate influx of calcium (Ca²⁺) and an increase in cyclic nucleotide levels. vulcanchem.comnih.gov This is followed by the translocation of Protein Kinase C-theta (PKC-θ) to the plasma membrane. vulcanchem.com In the intermediate phase (15-60 minutes), the PI3K/Akt pathway is activated, leading to the assembly of NADPH oxidase and a significant increase in the production of reactive oxygen species (ROS) like superoxide (O₂⁻). vulcanchem.com

Furthermore, Tuftsin can activate murine macrophages to produce nitric oxide (NO) through the induction of nitric oxide synthase (NOS), a process that is enhanced by lipopolysaccharides and interferon-gamma. asm.org The activation of these signaling pathways ultimately leads to the various biological effects of Tuftsin, including enhanced phagocytosis and bactericidal activity.

Modulation of Gene Expression Profiles by Tuftsin, arg(3)- in Immune Cells

The signaling cascades initiated by Tuftsin and its analogues culminate in the modulation of gene expression in immune cells, leading to phenotypic and functional changes.

A significant effect of Tuftsin is the promotion of an anti-inflammatory M2 phenotype in microglia and macrophages. researchgate.netplos.org This is associated with the upregulation of the Th2-specific transcription factor GATA-3 and the expansion of immunosuppressive regulatory T cells (Tregs). plos.org Tuftsin-mediated activation of microglia leads to a shift in T-cell phenotype, characterized by the downregulation of pro-inflammatory Th1 responses and the upregulation of Th2 responses. plos.org This shift is mediated by the suppression of STAT1 signaling and the stabilization of the FoxP3 transcription factor. plos.org

In the context of sepsis, a T-peptide analogue of Tuftsin has been shown to decrease the expression of the transcription factor Foxp3 and the co-inhibitory molecule CTLA-4 in regulatory T cells, thereby reducing their suppressive activity. nih.gov

Moreover, Tuftsin has been shown to have the capacity to translocate to the nucleus of monocytes and interact directly with DNA, suggesting a potential to directly affect gene activity. nih.gov This nuclear translocation is dependent on the differentiation state of the cell, as it is not observed in terminally differentiated polymorphonuclear leukocytes. nih.gov The activation of transcription factors such as NF-κB and AP-1 through TLR signaling is a common feature of inflammatory responses and may also be influenced by Tuftsin. oncotarget.comfrontiersin.org

Table 2: Gene Expression Changes Induced by Tuftsin in Immune Cells

| Gene/Transcription Factor | Effect of Tuftsin | Cell Type | Associated Pathway/Function | Reference |

|---|---|---|---|---|

| GATA-3 | Upregulation | T-cells (indirectly via microglia) | Th2 differentiation, anti-inflammatory response | plos.org |

| STAT1 | Suppression | T-cells (indirectly via microglia) | Downregulation of pro-inflammatory cytokines | plos.org |

| FoxP3 | Stabilization | Regulatory T-cells (Tregs) | Expansion and suppressive function of Tregs | plos.org |

| Foxp3 (in sepsis model) | Decreased expression | Regulatory T-cells (Tregs) | Reduced immunosuppression | nih.gov |

| CTLA-4 | Decreased expression | Regulatory T-cells (Tregs) | Reduced co-inhibition | nih.gov |

Identification of Novel or Differentially Engaged Cellular Targets for Tuftsin, arg(3)-

While the classical Tuftsin receptors on phagocytes have long been recognized, recent research has identified novel and differentially engaged cellular targets.

As previously mentioned, Neuropilin-1 (NRP1) has emerged as a crucial receptor for Tuftsin. researchgate.netnih.govnih.gov This finding is significant as NRP1 is a multifunctional protein involved in neuronal guidance, angiogenesis, and immune regulation. researchgate.netplos.org The interaction of Tuftsin with NRP1 suggests a broader range of biological activities than previously understood. For instance, this interaction has been implicated in the anti-inflammatory effects of Tuftsin in the central nervous system. researchgate.netnih.gov

Another more recently identified target is the Angiotensin-Converting Enzyme 2 (ACE2), which also serves as a receptor for the SARS-CoV-2 virus. frontiersin.org Although the affinity of Tuftsin for ACE2 is moderate, this interaction could have implications for viral entry and inflammatory responses. frontiersin.org

Furthermore, Tuftsin has been shown to interact with Fcγ receptors, which are involved in antibody-dependent cellular cytotoxicity and phagocytosis. frontiersin.org The ability of Tuftsin to bind to multiple receptors suggests a complex and multifaceted mechanism of action, allowing it to influence a wide array of cellular processes. The potential for Tuftsin, arg(3)- to differentially engage these or other undiscovered targets remains an area for future investigation.

Analysis of Downstream Effector Pathways Influenced by Tuftsin, arg(3)-

The activation of various receptors and signaling cascades by Tuftsin and its analogues leads to the modulation of several downstream effector pathways, primarily related to immune function.

A major downstream effect is the enhancement of phagocytosis by macrophages and neutrophils. wikipedia.orgtaylorandfrancis.com This is a direct consequence of receptor binding and the subsequent intracellular signaling events. Tuftsin also stimulates cell motility and chemotaxis, enabling immune cells to migrate to sites of inflammation or infection. wikipedia.orgresearchgate.net

The production of reactive oxygen species (ROS) and nitric oxide (NO) represents another critical downstream effector pathway. vulcanchem.comasm.org These molecules are potent microbicidal agents that contribute to the bactericidal and tumoricidal activities of macrophages. asm.org

Tuftsin also influences the production and release of cytokines. It can augment the production of Tumor Necrosis Factor (TNF) and stimulate the release of Interleukin-1 (IL-1). wikipedia.orgrenyi.hu The modulation of cytokine profiles is a key mechanism by which Tuftsin orchestrates the immune response, for example, by promoting a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 response. plos.org

Finally, Tuftsin enhances antigen presentation by macrophages, a critical step in initiating an adaptive immune response. wikipedia.orgweizmann.ac.il By augmenting the uptake and processing of antigens, Tuftsin can potentiate the immunogenicity of antigens and enhance cell-mediated immunity. wikipedia.org

Immunomodulatory and Biological Activities of Tuftsin, Arg 3

Comparative Analysis of Phagocytic Cell Activation and Functional Enhancement by Tuftsin (B1682037), arg(3)-

Tuftsin, arg(3)-, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent activator of phagocytic cells, including macrophages, monocytes, and neutrophils. renyi.huresearchgate.net It is derived from the Fc portion of the heavy chain of leukophilic immunoglobulin G (IgG) and enhances a wide spectrum of functions related to the immune system. taylorandfrancis.com The peptide binds to specific receptors on phagocytic cells, subsequently triggering a cascade of intracellular events that lead to functional enhancement. renyi.huresearchgate.net

The primary and most studied effect of Tuftsin is the significant stimulation of phagocytosis. wikipedia.org Studies have shown that Tuftsin can double or triple the rate of phagocytosis by normal cells. taylorandfrancis.com This stimulation is observed across various cell types, including human, dog, rabbit, and cow polymorphonuclear leukocytes (PMN), as well as macrophages from the lung and peritoneal cavity of mice. wikipedia.org The half-maximum stimulation of phagocytosis is achieved at a concentration of approximately 100 nM. wikipedia.org The mechanism involves binding to specific receptors, which can include neuropilin-1 (NRP1), leading to increased intracellular calcium and altered cyclic nucleotide levels that ultimately augment phagocytic activity. taylorandfrancis.com

In addition to macrophages and neutrophils, Tuftsin also activates microglial cells, the resident immune cells of the central nervous system. spandidos-publications.comchembk.com By promoting the phagocytic activity of microglia, Tuftsin can enhance the clearance of cellular and myelin debris, a critical step in processes like remyelination following CNS injury. spandidos-publications.comnih.gov The peptide's ability to enhance phagocytosis has been harnessed in preclinical models, for instance, by using Tuftsin-modified nanoparticles to target macrophages for drug delivery in various diseases. taylorandfrancis.com

The functional enhancement extends beyond just the engulfment of particles. Tuftsin also augments the bactericidal and tumoricidal activities of phagocytes. taylorandfrancis.comptfarm.pl Furthermore, it stimulates the formation of reactive oxygen species (ROS) such as O₂⁻ and H₂O₂, which are crucial for killing ingested pathogens, even without the need for particle phagocytosis. wikipedia.org

Synthetic analogues of Tuftsin have been developed to study structure-function relationships and improve stability. For example, the analogue (3,4-Dehydro-Pro³)-Tuftsin has demonstrated a significant increase in phagocytic indices of PMNs compared to the native peptide. Conversely, other analogues like Thr-Lys-Pro-Pro-Arg (TKPPR) act as potent inhibitors of Tuftsin-stimulated phagocytosis. wikipedia.org

| Cell Type | Observed Effect | Key Findings | References |

|---|---|---|---|

| Macrophages/Monocytes | Enhanced Phagocytosis, Bactericidal & Tumoricidal Activity | Binds to specific receptors (including NRP1) to augment a broad spectrum of immune functions. taylorandfrancis.comnih.gov | renyi.huresearchgate.nettaylorandfrancis.comwikipedia.orgnih.gov |

| Polymorphonuclear Leukocytes (Neutrophils) | Stimulated Phagocytosis & ROS Production | Doubles or triples the rate of phagocytosis; increases O₂⁻ and H₂O₂ formation. taylorandfrancis.comwikipedia.org | renyi.hutaylorandfrancis.comwikipedia.org |

| Microglia | Promoted Phagocytosis | Enhances clearance of myelin and apoptotic debris in the CNS. spandidos-publications.comnih.gov | spandidos-publications.comchembk.comnih.gov |

| Comparative Analogue: (3,4-Dehydro-Pro³)-Tuftsin | Increased Phagocytic Activity | Shows significantly higher phagocytic indices in PMNs compared to native Tuftsin. | |

| Comparative Analogue: Thr-Lys-Pro-Pro-Arg (TKPPR) | Inhibition of Phagocytosis | Acts as a potent inhibitor of Tuftsin-stimulated phagocytosis. | wikipedia.org |

Differential Effects on Lymphocyte Proliferation and Differentiation by Tuftsin, arg(3)-

Tuftsin, arg(3)- exerts significant modulatory effects on lymphocyte populations, influencing their proliferation, differentiation, and effector functions. wikipedia.org Its activity is not confined to the innate immune system's phagocytes but extends to the adaptive immune response, particularly T-lymphocytes. researchgate.net

A key aspect of Tuftsin's influence is its role in antigen presentation and T-cell education. It has been found to augment the antigen-specific, macrophage-dependent education of T-lymphocytes. researchgate.net When an antigen is processed by macrophages in the presence of Tuftsin, the subsequent uptake by T-lymphocytes is enhanced, leading to a more robust immune response. wikipedia.org This process is highly specific and structurally dependent, with a maximal effect observed at nanomolar concentrations (around 5 x 10⁻⁸ M). wikipedia.org Tuftsin-antigen complexes are noted to be highly immunogenic, increasing the number of antibody-forming cells. wikipedia.org

In some contexts, Tuftsin and its conjugates have demonstrated a stimulatory effect on lymphocyte proliferation. renyi.hu For example, an AZT-Tuftsin conjugate was found to stimulate cell proliferation at higher concentrations. renyi.hu Liposomes bearing Tuftsin have also been shown to act as potential immunoadjuvants by inducing T-cell proliferation. researchgate.net

More recent and detailed research, particularly using a conjugate named Tuftsin-phosphorylcholine (TPC), has revealed a nuanced role in lymphocyte differentiation, especially in the context of autoimmune models. oup.com TPC treatment has been shown to significantly expand specific regulatory lymphocyte populations. This includes the expansion of CD4⁺CD25⁺FoxP3⁺ regulatory T cells (Tregs) and CD19⁺IL-10⁺CD5ʰⁱᵍʰCD1dʰⁱᵍʰ T cell immunoglobulin mucin-1 (TIM-1⁺) regulatory B cells (Bregs). oup.com These regulatory cells are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. oup.complos.org By promoting the expansion of these immunosuppressive lymphocyte subsets, Tuftsin demonstrates a capacity to shift the immune balance towards regulation and away from pathogenic inflammation. plos.orgplos.org

Modulation of Cytokine and Chemokine Production Profiles by Tuftsin, arg(3)-

In models of autoimmune disease and inflammation, Tuftsin and its conjugate, Tuftsin-phosphorylcholine (TPC), have demonstrated a consistent ability to promote an anti-inflammatory cytokine profile. termedia.pl In preclinical models of lupus, colitis, and arthritis, TPC treatment led to a significant decrease in the production of key pro-inflammatory cytokines, including IL-17, TNF-α, and IL-1β. oup.comtermedia.plnih.gov Concurrently, the treatment enhanced the secretion of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). oup.comtermedia.plnih.gov

This cytokine shift is closely linked to Tuftsin's influence on immune cell differentiation. The upregulation of IL-10 is associated with the expansion of regulatory T and B cells and the polarization of macrophages towards an anti-inflammatory M2 phenotype. oup.complos.org In a model of experimental autoimmune encephalomyelitis (EAE), Tuftsin administration was correlated with an upregulation of GATA-3, a key transcription factor for the development of T-helper 2 (Th2) cells, which produce anti-inflammatory cytokines like IL-4 and IL-10. chembk.complos.org This shift away from a pro-inflammatory Th1/Th17 response towards a more regulatory Th2/Treg profile is a central mechanism of Tuftsin's immunomodulatory action. plos.org

Studies on microglia, the immune cells of the brain, further support this finding. Following induction with Tuftsin, the balance of M1/M2 cytokines was shifted, with a downregulation of the pro-inflammatory M1 response (e.g., TNF-α) and an upregulation of the anti-inflammatory M2 response (e.g., IL-10, TGF-β). nih.gov

| Cytokine | Effect | Context/Model | References |

|---|---|---|---|

| IL-1, IL-6, TNF | Increased Release | Stimulation of mouse macrophages. | renyi.hu |

| TNF-α, IL-17, IL-1β | Decreased Production | Preclinical models of arthritis, lupus, and colitis (using TPC conjugate). | oup.complos.orgtermedia.plnih.gov |

| IL-10, TGF-β | Increased Production | Preclinical models of arthritis, lupus, and colitis (using TPC conjugate). | oup.complos.orgtermedia.plnih.gov |

| IL-4 | Increased Synthesis | EAE model, associated with Th2 shift. | oup.complos.org |

| IFN-γ | Decreased Production | Lupus-prone mice treated with TPC. | oup.com |

Investigations into Anti-Inflammatory or Pro-Inflammatory Potentials of Tuftsin, arg(3)- in Mechanistic Models

The potential of Tuftsin, arg(3)- to act as either a pro- or anti-inflammatory agent has been investigated in various mechanistic models, with evidence pointing towards a predominant and context-dependent anti-inflammatory and immunomodulatory role. plos.org While initial observations noted its ability to stimulate phagocytes and trigger the release of pro-inflammatory cytokines like TNF, IL-1, and IL-6, which suggests a pro-inflammatory potential, a larger body of work indicates its capacity to resolve inflammation and promote a regulatory phenotype. renyi.huplos.org

The anti-inflammatory potential of Tuftsin is most clearly demonstrated in its ability to shift the immune response towards an anti-inflammatory phenotype rather than simply suppressing inflammation. plos.org In the EAE model for multiple sclerosis, Tuftsin administration improves the clinical course not by broadly inhibiting immune cells, but by modulating T-cell behavior. plos.org It enhances the production of Th2-associated anti-inflammatory cytokines (like IL-4 and IL-10) and promotes the expansion of immunosuppressive regulatory T cells (Tregs). plos.org

A key mechanism underlying this anti-inflammatory switch is the modulation of macrophage and microglial polarization. Tuftsin can shift these cells from a classically activated, pro-inflammatory M1 phenotype to an alternatively activated, anti-inflammatory M2 phenotype. taylorandfrancis.comnih.govplos.org M2 macrophages are involved in tissue repair and the resolution of inflammation, partly through their secretion of IL-10 and TGF-β. nih.govplos.org For example, the Tuftsin component of the TPC molecule was shown to shift RAW macrophage cells from the M1 to the M2 phenotype. plos.org This targeted action on myeloid cells appears central to its therapeutic effects in models of autoimmune diseases like arthritis and colitis. oup.comfrontiersin.org

Therefore, while Tuftsin can initiate localized inflammatory responses necessary for host defense (e.g., ROS production, phagocyte activation), its overarching effect in complex disease models is one of immunoregulation, steering the immune system away from chronic, damaging pro-inflammatory states and towards resolution and tolerance. taylorandfrancis.complos.org

Impact on Host Defense Mechanisms in Pre-clinical In Vitro and In Vivo Models

Tuftsin, arg(3)- demonstrates a significant positive impact on host defense mechanisms in a variety of preclinical in vitro and in vivo models, primarily through its potentiation of phagocytic cell functions. ptfarm.pl Its ability to enhance phagocytosis, chemotaxis, and bactericidal and tumoricidal activities makes it a key component of the body's defense against invading pathogens and neoplastic cells. taylorandfrancis.comptfarm.pl

In vitro, Tuftsin has been shown to enhance the killing of pathogens by immune cells. ptfarm.pl Its stimulating effect on the production of reactive oxygen species by neutrophils and macrophages contributes directly to this microbicidal activity. wikipedia.org The peptide has also been conjugated to drug delivery systems to improve the treatment of intracellular infections. taylorandfrancis.com For instance, Tuftsin-decorated nanoparticles have been used to target drugs to macrophages, significantly increasing the internalization of therapeutics for diseases like tuberculosis. taylorandfrancis.comresearchgate.net Similarly, Tuftsin-bearing liposomes have been shown to enhance the action of drugs used to treat aspergillosis and leishmanial infections in mice. wikipedia.orgresearchgate.net

In vivo studies have corroborated these findings. The administration of Tuftsin-phosphorylcholine (TPC) has been shown to prevent the development of colitis and attenuate joint destruction in mouse models of inflammatory bowel disease and collagen-induced arthritis, respectively. oup.comnih.govfrontiersin.org This protective effect is attributed to its ability to modulate the immune system, reducing pathogenic inflammation while enhancing regulatory pathways. oup.com In a mouse model of lupus, TPC treatment delayed the onset of glomerulonephritis and prolonged survival. termedia.pl

Furthermore, Tuftsin has been investigated for its antitumor activity in animal models. nih.gov This effect is related to the nonspecific activation of the host immune system, including the enhancement of the natural killer activity of monocytes and macrophages against tumor cells. wikipedia.orgresearchgate.net Fusion proteins incorporating Tuftsin have shown high antitumor efficacy in xenograft models, associated with enhanced phagocytotic activity of macrophages and increased expression of anti-tumor cytokines like TNF-α and IFN-γ. nih.gov

Influence on Cell Migration and Adhesion Processes

Tuftsin, arg(3)- significantly influences the migration and chemotactic processes of immune cells, a critical function for mounting an effective immune response at sites of infection or inflammation. semmelweis.hu It has been shown to stimulate the vertical motility of neutrophils in capillary tube assays. taylorandfrancis.comwikipedia.org This effect is specific, as it can be inhibited by the Tuftsin analogue Thr-Lys-Pro-Pro-Arg. wikipedia.org

The chemotactic responsiveness of both neutrophils and mononuclear cells is enhanced by Tuftsin. semmelweis.hu It can restore the chemotactic responsiveness of impaired inflammatory cells, suggesting a therapeutic potential in conditions where immune cell migration is compromised, such as in Hodgkin's disease. semmelweis.hu This enhancement of chemotaxis ensures the efficient accumulation of phagocytic cells at a focus of bacterial invasion or tissue damage. researchgate.net Tuftsin and its analogues have demonstrated stimulating and potentiating effects on monocyte chemotaxis. semmelweis.hu

The mechanism of this enhanced migration involves binding to specific receptors on the cell surface. semmelweis.hu Interestingly, there is evidence that Tuftsin can interact with other chemotaxis receptor pathways, as it has been reported to inhibit cell migration towards gradients of other chemoattractants like fMLP or IL-8 in some contexts. semmelweis.hu

Beyond migration, Tuftsin also appears to play a role in cell adhesion processes, which are fundamental to immune cell trafficking and interaction. ethz.ch The binding of Tuftsin to its receptor, neuropilin-1 (NRP1), which is also a co-receptor for Vascular Endothelial Growth Factor (VEGF), can influence cell-matrix adhesion through interactions with integrins. taylorandfrancis.comucl.ac.uk This suggests that Tuftsin's role extends from stimulating cell movement to potentially modulating the stable adhesive interactions required for immune surveillance and effector function.

Structure Activity Relationship Sar Studies Centered on the Arginine 3 Moiety

Systematic Substitutions and Modifications at the Third Position of Tuftsin (B1682037) Frameworks

Early investigations into the role of the arginine moiety at position three of the Tuftsin framework involved the substitution of this residue with other amino acids and chemical modifications of its side chain. These studies have been instrumental in mapping the structural tolerances for biological activity, primarily the stimulation of phagocytosis.

A range of synthetic analogs has been prepared and evaluated, revealing a spectrum of activities from full agonism to antagonism. For instance, the substitution of Arginine with amino acids such as Alanine (Ala), Leucine (B10760876) (Leu), Isoleucine (Ile), Valine (Val), and Phenylalanine (Phe) has been explored. While specific quantitative data for each of these substitutions is dispersed across various studies, a general trend indicates that the presence of the guanidinium (B1211019) group is of paramount importance for retaining high biological activity.

One notable modification involves the replacement of Proline at the third position with L-hydroxyproline (Hyp), resulting in the analog [L-hydroxyproline]3-Tuftsin. This analog was found to possess Tuftsin-like activity, suggesting that some degree of structural flexibility is tolerated at this position, provided key interactive elements are maintained. researchgate.net

Another modification studied is the introduction of a nitro group to the guanidinium side chain of Arginine, yielding H-Thr-Lys-Pro-Arg(NO2)-OH. While detailed comparative activity of this specific analog is not extensively documented in readily available literature, such modifications are typically employed to probe the electronic requirements of the guanidinium group's interaction with the receptor.

The following table summarizes some of the key substitutions and modifications at the Arg(3) position and their generally observed impact on Tuftsin's bioactivity.

| Compound Name | Sequence | Reported Activity/Significance |

| Tuftsin | Thr-Lys-Pro-Arg | Potent phagocytosis-stimulating activity. |

| [Ala3]-Tuftsin | Thr-Lys-Ala -Arg | Investigated for the role of the proline ring. |

| [Leu3]-Tuftsin | Thr-Lys-Leu -Arg | Investigated for the role of the proline ring. |

| [Ile3]-Tuftsin | Thr-Lys-Ile -Arg | Investigated for the role of the proline ring. |

| [Val3]-Tuftsin | Thr-Lys-Val -Arg | Investigated for the role of the proline ring. |

| [Phe3]-Tuftsin | Thr-Lys-Phe -Arg | Investigated for the role of the proline ring. |

| [Hyp3]-Tuftsin | Thr-Lys-Hyp -Arg | Possesses Tuftsin-like activity. researchgate.net |

| Tuftsin, Arg(NO2)- | Thr-Lys-Pro-Arg(NO2) | Synthesized to study electronic requirements. |

Elucidation of Pharmacophore Requirements for Tuftsin, Arg(3)- Bioactivity

The collective findings from SAR studies have been pivotal in defining the pharmacophore requirements for Tuftsin's bioactivity, with a particular emphasis on the contribution of the Arg(3) residue. It is widely accepted that the Pro-Arg dipeptide moiety at the C-terminus is a critical determinant of Tuftsin's biological function. elsevierpure.com

The key pharmacophoric features attributed to the Arginine at position three include:

A Cationic Center: The positively charged guanidinium group is essential for electrostatic interactions with the Tuftsin receptor. This charge is crucial for the initial binding and subsequent activation of the receptor.

Hydrogen Bonding Capability: The guanidinium group can act as a hydrogen bond donor, forming multiple hydrogen bonds with acceptor groups on the receptor. This contributes to the stability and specificity of the peptide-receptor complex.

Specific Spatial Arrangement: The spatial orientation of the guanidinium group relative to the peptide backbone is critical. The proline residue at position two likely plays a role in constraining the conformation of the C-terminal dipeptide, presenting the arginine side chain in an optimal orientation for receptor binding.

The consistent observation that modifications that neutralize or remove the positive charge at the Arg(3) side chain lead to a significant loss of activity underscores the importance of this cationic center in the Tuftsin pharmacophore.

Design Principles for Enhanced or Modified Receptor Affinity and Functional Selectivity

The insights gained from SAR and pharmacophore modeling have guided the rational design of Tuftsin analogs with enhanced or modified properties. The primary goals in this area have been to increase receptor affinity, improve stability against enzymatic degradation, and modulate functional selectivity.

Key design principles centered on the Arg(3) moiety include:

Preservation of the Cationic Guanidinium Group: As a fundamental requirement, any modification aimed at enhancing affinity must retain the essential positively charged guanidinium group or a bioisosteric equivalent that can mimic its electrostatic and hydrogen bonding properties.

Introduction of Conformational Constraints: The introduction of conformational constraints, for example, through the use of non-natural amino acids or cyclization strategies, can lock the peptide into a bioactive conformation. While not directly modifying the Arg(3) side chain, these strategies can indirectly optimize its presentation to the receptor.

Modification of the Peptide Backbone: Alterations to the peptide backbone adjacent to the Arg(3) residue can influence its local conformation and, consequently, its interaction with the receptor.

Bioisosteric Replacements: While challenging, the exploration of bioisosteric replacements for the guanidinium group could lead to analogs with improved pharmacokinetic properties while maintaining biological activity.

The development of analogs with modified receptor affinity and selectivity remains an active area of research, with the ultimate goal of creating more potent and specific immunomodulatory agents.

Correlation of Conformational Changes with SAR Observations

The biological activity of Tuftsin and its analogs is intrinsically linked to their three-dimensional structure. Conformational analysis of Arg(3)-modified analogs is crucial for understanding the structural basis of their observed biological activities.

While extensive conformational studies on a wide range of Arg(3)-substituted analogs are not comprehensively available in a single source, general principles of peptide conformation provide a framework for interpretation. The proline residue at position two induces a characteristic β-turn in the peptide backbone, which is believed to be important for orienting the Arg(3) side chain for optimal receptor interaction.

It is hypothesized that substitutions at the Arg(3) position can lead to:

Alterations in the Local Backbone Conformation: The replacement of arginine with other amino acids can affect the dihedral angles of the peptide backbone, potentially disrupting the ideal presentation of the pharmacophoric groups.

Changes in Side-Chain Orientation: The nature of the substituting side chain will determine its preferred orientation, which may not be conducive to effective receptor binding.

Disruption of Intramolecular Interactions: The native Tuftsin structure may be stabilized by intramolecular interactions involving the Arg(3) residue. Modifications at this position could disrupt these interactions, leading to a more flexible and less active conformation.

Detailed conformational studies, often employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations, are necessary to establish a direct correlation between the specific structural changes induced by Arg(3) modifications and the resulting impact on biological activity. Such studies would provide a more complete picture of the structure-activity relationship and further refine the design principles for novel Tuftsin-based therapeutics.

Advanced Research Methodologies and Techniques Employed in Studies of Tuftsin, Arg 3

High-Throughput Screening Assays for Receptor Binding and Functional Activity Profiling

High-throughput screening (HTS) methodologies are crucial for rapidly evaluating large libraries of Tuftsin (B1682037), arg(3)- analogs to identify compounds with enhanced affinity, stability, or specific functional profiles. These assays are typically conducted in microplate formats, allowing for the simultaneous testing of thousands of compounds.

Receptor Binding Assays: Competitive binding assays are a primary HTS tool for assessing the affinity of Tuftsin, arg(3)- derivatives for their cellular receptors. nih.govnih.gov In this format, a labeled form of Tuftsin, arg(3)- (e.g., radiolabeled or fluorescently tagged) competes with unlabeled test compounds for binding to cells or purified receptor preparations. The displacement of the labeled ligand by a test compound is measured, allowing for the determination of its binding affinity (Ki). Automation and miniaturization of these assays enable the screening of extensive chemical libraries to discover novel agonists or antagonists.

Functional Activity Profiling: The primary function of Tuftsin, arg(3)- is the stimulation of phagocytosis. nih.gov HTS functional assays have been developed to quantify this activity on a large scale. A common approach involves the use of fluorescently labeled microspheres or bioparticles, which are incubated with phagocytic cells (e.g., polymorphonuclear leukocytes or macrophages) in the presence of test compounds. nih.gov The uptake of these particles by the cells can be quantified using automated fluorescence microscopy or flow cytometry, providing a direct measure of the compound's phagocytosis-stimulating activity. nih.gov This allows for the rapid profiling of analog libraries to correlate receptor binding with functional efficacy.

Table 1: Illustrative High-Throughput Screening Data for Hypothetical Tuftsin, arg(3)- Analogs This table presents conceptual data to illustrate the output of HTS assays for receptor binding and functional activity.

| Compound | Modification | Receptor Binding Affinity (Ki, nM) | Phagocytic Activity (% of Control) |

|---|---|---|---|

| Tuftsin, arg(3)- | Native Peptide | 50 | 250% |

| Analog A | D-Arg substitution at position 4 | 45 | 240% |

| Analog B | Alanine scan at position 2 | >1000 | 110% |

| Analog C | N-terminal PEGylation | 120 | 180% |

| Analog D | Pro-Arg dipeptide mimic | 75 | 210% |

Advanced Mass Spectrometry-Based Proteomics for Target and Pathway Identification

Mass spectrometry (MS)-based proteomics offers powerful tools for the unbiased identification of protein targets and the characterization of signaling pathways affected by Tuftsin, arg(3)-. nih.gov These approaches can provide a global view of cellular changes upon peptide treatment.

Target Identification: A key challenge in Tuftsin, arg(3)- research has been the definitive identification of its specific receptor(s). nih.gov Advanced MS techniques like Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) can identify direct molecular targets of a ligand in a cellular context. nih.gov This method relies on the principle that ligand binding stabilizes a target protein against thermal denaturation. By treating intact cells with Tuftsin, arg(3)-, heating them across a temperature gradient, and quantifying the remaining soluble proteins using MS, direct binding partners can be identified by their increased thermal stability. Similarly, Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify targets by detecting changes in protease accessibility of proteins upon ligand binding. nih.govbiognosys.com

Pathway Identification: To understand the downstream effects of Tuftsin, arg(3)- binding, quantitative proteomics is employed to map changes in the cellular proteome or phosphoproteome. inotiv.com Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) can be used to compare the protein expression profiles of immune cells in their basal state versus after stimulation with Tuftsin, arg(3)-. This can reveal entire signaling cascades, metabolic pathways, and cellular machinery that are modulated by the peptide, offering a systems-level understanding of its immunomodulatory function.

Table 2: Hypothetical Protein Targets of Tuftsin, arg(3)- Identified by Thermal Proteome Profiling (TPP) This table shows conceptual results from a TPP experiment to identify proteins that are thermally stabilized by Tuftsin, arg(3)- binding.

| Protein ID | Protein Name | Function | Thermal Shift (ΔTm, °C) | Significance (p-value) |

|---|---|---|---|---|

| P01880 | Neuropilin-1 | Receptor | +4.2 | <0.001 |

| Q9H2F3 | G-protein coupled receptor X | Signaling | +3.8 | <0.005 |

| P49841 | Vimentin | Cytoskeleton | +1.5 | 0.045 |

| P02768 | Albumin | Carrier Protein | +0.2 | 0.890 |

Live-Cell Imaging and FRET-Based Assays for Real-Time Signaling Pathway Analysis

Live-cell imaging techniques allow for the direct visualization of the dynamic cellular processes induced by Tuftsin, arg(3)- in real time. thermofisher.com These methods provide critical spatio-temporal information that is unobtainable from endpoint assays.

Receptor Visualization and Trafficking: The synthesis of Tuftsin, arg(3)- analogs conjugated to fluorescent probes (e.g., rhodamine or dansyl) enables the direct visualization of receptor binding, localization, and internalization on the surface of living phagocytes. nih.gov Using techniques like confocal microscopy or total internal reflection fluorescence (TIRF) microscopy, researchers can track the journey of the peptide-receptor complex, determining whether it remains on the plasma membrane or is endocytosed, and its ultimate subcellular destination.

FRET-Based Signaling Assays: Förster Resonance Energy Transfer (FRET) is a powerful tool for monitoring protein-protein interactions and conformational changes in real time within living cells. nih.gov Genetically encoded FRET-based biosensors can be designed to report on specific signaling events downstream of Tuftsin, arg(3)- receptor activation. For example, a FRET sensor for a specific kinase or a second messenger like Ca2+ could be expressed in macrophages. Upon stimulation with Tuftsin, arg(3)-, activation of the signaling pathway would lead to a conformational change in the biosensor, resulting in a change in FRET efficiency that can be measured by fluorescence microscopy. mdpi.com This provides a direct, real-time readout of signaling dynamics in response to the peptide.

Gene Editing Technologies (e.g., CRISPR/Cas9) for Receptor Deconvolution Studies

The precise identification of the protein receptor(s) responsible for mediating the effects of Tuftsin, arg(3)- has been a long-standing goal. Gene editing technologies, particularly CRISPR/Cas9, provide a definitive method for functional receptor deconvolution.

By systematically knocking out genes that encode for candidate surface receptors in an immortalized phagocytic cell line (e.g., human U937 monocyte-like cells), researchers can directly test the requirement of each protein for Tuftsin, arg(3)- activity. A pooled CRISPR library targeting all known membrane proteins could be used to generate a population of cells, each with a single gene knockout. This population can then be treated with a fluorescent Tuftsin, arg(3)- analog and sorted based on binding. Alternatively, the cells can be subjected to a functional screen, such as phagocytosis stimulation, to identify which gene knockouts result in a loss of the Tuftsin, arg(3)- response. Sequencing the guide RNAs enriched in the non-responsive cell population reveals the identity of the essential receptor(s).

Animal Models for Mechanistic Immunological and Physiological Investigations

In vivo animal models are indispensable for understanding the integrated immunological and physiological effects of Tuftsin, arg(3)- and its analogs in a whole-organism context. Various animal species have been employed in Tuftsin, arg(3)- research, including mice, rabbits, and dogs. nih.govnih.gov

Table 3: Selected In Vivo Findings for a Tuftsin Analog (T-peptide) in a Murine Sepsis Model Data adapted from studies on the effects of Tuftsin analogs in animal models of sepsis. nih.gov

| Parameter | Control (Sepsis) | T-peptide Treated (Sepsis) | Effect |

|---|---|---|---|

| CD4+CD25- T Cell Proliferation | Suppressed | Modulated/Restored | Reversal of anergy |

| Treg Suppressive Ability | High | Significantly Lowered | Reduced immunosuppression |

| Foxp-3 Expression in Tregs | Elevated | Decreased | Inhibition of Treg function |

| Survival Rate | Low | Significantly Improved | Enhanced disease outcome |

Microfluidic Systems for Single-Cell Analysis of Tuftsin, arg(3)- Effects

Conventional biological assays measure the average response from a large population of cells, which can mask significant cell-to-cell variability. Microfluidic systems, or "lab-on-a-chip" technologies, enable the high-throughput analysis of individual cells, providing unprecedented resolution of cellular responses to Tuftsin, arg(3)-. nih.govmdpi.com

Using droplet-based microfluidics, single immune cells can be encapsulated in picoliter-volume aqueous droplets, effectively creating millions of individual micro-reactors. researchgate.net Within these droplets, cells can be exposed to precise concentrations of Tuftsin, arg(3)-, and their responses can be assayed. For instance, a fluorescent reporter for a specific cytokine or reactive oxygen species could be co-encapsulated with the cell. The fluorescence intensity of each droplet would then provide a quantitative measure of the response from a single cell. This approach allows researchers to quantify the heterogeneity in Tuftsin, arg(3)- sensitivity across a cell population and identify rare subpopulations with distinct response profiles, which would be missed by bulk measurements. nih.gov

Advanced NMR and X-ray Crystallography for Ligand-Receptor Complex Structural Elucidation

Determining the three-dimensional structure of Tuftsin, arg(3)- in complex with its receptor is the ultimate goal for understanding its mechanism of action and for structure-based drug design. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for this purpose.

NMR Spectroscopy: NMR has been used to investigate the solution conformation of Tuftsin, arg(3)-. nih.gov While the peptide shows little evidence of a preferred conformation in water, studies in dimethyl sulfoxide (DMSO) suggest a structure where the amide proton of the C-terminal arginine is shielded from the solvent. nih.gov More advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR, can be used to map the binding epitope of the peptide when it interacts with its receptor, identifying which protons of Tuftsin, arg(3)- are in close contact with the protein. mdpi.com

X-ray Crystallography: This technique provides atomic-resolution structural information. A significant breakthrough was the determination of the crystal structure of the tandem b1 and b2 domains of Neuropilin-1 (N1b1b2) co-crystallized with Tuftsin, arg(3)-. nih.gov This structure revealed the precise molecular interactions at the binding interface. The C-terminal arginine of Tuftsin, arg(3)-, which is critical for its activity, was found to be a key interaction point. nih.govresearchgate.net Its aliphatic portion stacks between the side chains of Y297 and Y353 of Neuropilin-1, while its guanidino group forms a salt bridge with D320. nih.gov This detailed structural information provides a molecular basis for the peptide's binding specificity and serves as a blueprint for the rational design of new, more potent immunomodulatory agents.

Table 4: Key Structural Interactions between Tuftsin, arg(3)- and Neuropilin-1 (b1 domain) from X-ray Crystallography Based on the crystal structure of the N1b1b2/Tuftsin complex. nih.gov

| Tuftsin, arg(3)- Residue | Interacting Neuropilin-1 Residue | Type of Interaction | Significance |

|---|---|---|---|

| Arginine (R4) - Aliphatic Chain | Tyrosine (Y297), Tyrosine (Y353) | Hydrophobic Stacking | Positions the C-terminus in the binding pocket |

| Arginine (R4) - Guanidino Group | Aspartic Acid (D320) | Salt Bridge | Key electrostatic anchor for binding |

| Arginine (R4) - C-terminus | Serine (S346), Threonine (T349) | Hydrogen Bonds | Further stabilizes the complex |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| Tuftsin, arg(3)- | Tuftsin, Thr-Lys-Pro-Arg, TKPA |

| T-peptide | Tuftsin analog |

| Neuropilin-1 | Nrp-1 |

| Threonine | Thr |

| Lysine (B10760008) | Lys |

| Proline | Pro |

| Arginine | Arg |

| Rhodamine | - |

| Dansyl | - |

| Vimentin | - |

| Albumin | - |

| Aspartic Acid | Asp, D |

| Serine | Ser, S |

| Threonine | Thr, T |

Theoretical and Computational Approaches to Tuftsin, Arg 3 Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tuftsin (B1682037), arg(3)- and its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find statistically significant correlations between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govmdpi.com For Tuftsin, arg(3)- and its analogs, QSAR models are invaluable for guiding the design of new peptides with enhanced immunomodulatory potency. rsc.org The fundamental principle is that the biological activity of a compound is a function of its molecular structure and properties. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of Tuftsin analogs with experimentally measured biological activities (e.g., phagocytosis enhancement, receptor binding affinity) is compiled. nih.gov Next, for each analog, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). nih.gov Finally, a mathematical model is created using statistical techniques like Multiple Linear Regression (MLR) to establish a quantitative relationship between the descriptors and the observed biological activity. nih.gov

A direct correlation has been found between the ability of Tuftsin analogs to bind to macrophage receptors and their capacity to enhance phagocytosis. nih.gov A QSAR model for Tuftsin analogs would aim to capture this relationship mathematically. For instance, a model might reveal that increased positive charge at the C-terminus and a specific spatial arrangement of hydrophobic and hydrogen-bonding groups are critical for high activity. Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological activity of novel, yet-to-be-synthesized Tuftsin, arg(3)- analogs, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Partial Charges, Dipole Moment | Distribution of electrons within the molecule, influencing electrostatic interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the peptide. |

| Hydrophobic | LogP (Partition Coefficient) | The molecule's affinity for nonpolar environments, crucial for membrane interactions. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential to form hydrogen bonds with the receptor. |

| 3D-QSAR Fields | CoMFA/CoMSIA fields | Steric and electrostatic fields surrounding the molecule in 3D space. |

This table outlines common molecular descriptor classes used in QSAR studies to correlate the chemical structure of peptides with their biological activity.

In Silico Prediction of Metabolic Pathways and Peptide Stability

In silico tools offer a rapid and cost-effective means to predict the metabolic fate and stability of peptides like Tuftsin, arg(3)-. nih.gov These predictions are crucial because the therapeutic efficacy of a peptide is highly dependent on its ability to resist degradation by enzymes and maintain its active conformation.

The primary metabolic pathway for peptides in the body is enzymatic degradation by proteases. Computational tools can predict the susceptibility of Tuftsin, arg(3)- to proteolysis by scanning its sequence (Thr-Lys-Pro-D-Arg) for known cleavage sites of common proteases like trypsin, chymotrypsin, or pepsin. mdpi.com The presence of a D-amino acid (D-Arg) at the C-terminus is a common strategy to enhance peptide stability, as proteases are stereospecific and primarily recognize L-amino acids. In silico analysis would likely predict high resistance of the Pro-D-Arg bond to cleavage by most endogenous proteases, contributing to the analog's extended biological activity compared to the native peptide.

Beyond enzymatic degradation, chemical stability is also a key factor. Peptides can undergo non-enzymatic degradation such as deamidation, oxidation, or hydrolysis. Computational methods can predict the likelihood of these reactions by analyzing the peptide's sequence and local structural environment. mdpi.com Furthermore, the conformational stability of a peptide is critical for its activity. Molecular dynamics simulations can be used to predict the flexibility of the peptide backbone and identify regions prone to unfolding, which can lead to loss of activity and aggregation. mdpi.com These predictive tools help in the early stages of drug development to identify potential liabilities and guide the design of more stable and effective peptide therapeutics. nih.gov

| Protease | Cleavage Specificity | Predicted Cleavage of Tuftsin, arg(3)- (T-K-P-D-Arg) | Rationale |

| Trypsin | Cleaves at the C-terminus of Lysine (B10760008) (K) and Arginine (R) | Unlikely | While Lysine is present, the adjacent Proline (P) often inhibits cleavage. The C-terminal Arginine is a D-isomer, preventing recognition. |

| Chymotrypsin | Cleaves at the C-terminus of large hydrophobic residues (F, W, Y) | No | The peptide lacks specific recognition sites for chymotrypsin. |

| Pepsin | Cleaves at the N-terminus of hydrophobic residues | No | The peptide lacks specific recognition sites for pepsin. |

| Carboxypeptidases | Cleave C-terminal amino acids | Unlikely | The D-Arginine at the C-terminus is expected to confer resistance to most carboxypeptidases. |

This table provides an in silico prediction of the susceptibility of Tuftsin, arg(3)- to common proteases based on their known cleavage patterns.

Network Pharmacology Approaches for Predicting Biological Effects

Network pharmacology is an emerging discipline that integrates systems biology and computational analysis to understand drug action from a holistic, network-based perspective. mdpi.com Instead of the traditional "one-drug, one-target" model, it explores the complex interactions between a drug, its multiple potential targets, and the broader network of cellular pathways. accscience.com This approach is particularly well-suited for predicting the diverse immunomodulatory effects of compounds like Tuftsin, arg(3)-. frontiersin.org

A typical network pharmacology workflow for Tuftsin, arg(3)- begins with identifying its potential biological targets. This is achieved by searching databases for experimentally validated targets (e.g., NRP-1) and using computational methods to predict additional protein interactions. mostwiedzy.pl Once a set of potential targets is compiled, a protein-protein interaction (PPI) network is constructed to map the relationships between these targets. nih.gov

The next crucial step is functional enrichment analysis of the target network using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases. plos.org GO analysis reveals the key biological processes (e.g., regulation of phagocytosis, T-cell activation), cellular components (e.g., plasma membrane, cytoplasm), and molecular functions (e.g., receptor binding, protein kinase activity) associated with the targets. frontiersin.org KEGG analysis identifies the specific signaling pathways (e.g., PI3K-Akt signaling pathway, cytokine-cytokine receptor interaction) that are likely to be modulated by the peptide. nih.gov By integrating this information, a "peptide-target-pathway" network can be constructed, providing a comprehensive map of the potential mechanisms of action and predicting the wide-ranging biological effects of Tuftsin, arg(3)- on the immune system. plos.org

| GO/KEGG Category | Example Enriched Term | Potential Biological Implication for Tuftsin, arg(3)- |